1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride

Oxadiazole regioisomerism Lipophilicity log D Metabolic stability

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole-piperazine conjugate class. Its structure comprises a 1,2,4-oxadiazole core substituted at the 3-position with a benzyl group and at the 5-position with an ethyl linker bearing a piperazine ring, isolated as the hydrochloride salt.

Molecular Formula C15H21ClN4O
Molecular Weight 308.8 g/mol
CAS No. 1156900-49-0
Cat. No. B1438320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride
CAS1156900-49-0
Molecular FormulaC15H21ClN4O
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)CC2=CC=CC=C2)N3CCNCC3.Cl
InChIInChI=1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H
InChIKeyUSBSKZVBEUQNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride (CAS 1156900-49-0): Structural and Procurement Baseline


1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a heterocyclic building block belonging to the 1,2,4-oxadiazole-piperazine conjugate class. Its structure comprises a 1,2,4-oxadiazole core substituted at the 3-position with a benzyl group and at the 5-position with an ethyl linker bearing a piperazine ring, isolated as the hydrochloride salt . The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, frequently employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target-binding conformation [1]. With a molecular weight of 308.81 g·mol⁻¹, a computed logP of 1.373, and a supplier-certified purity of 95% (HPLC), this compound is positioned as a late-stage functionalization intermediate for neuropharmacological, anti-infective, and agrochemical discovery programs [2].

Why In-Class Oxadiazole-Piperazine Compounds Cannot Be Interchanged: The Case for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride


The 1,2,4-oxadiazole-piperazine chemical space contains numerous close analogs differing only in linker length (methyl, ethyl, propyl) or oxadiazole regioisomerism (1,2,4- vs. 1,3,4-oxadiazole). A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit an order of magnitude higher lipophilicity (log D) and significantly different metabolic stability, hERG inhibition, and aqueous solubility profiles compared to their 1,3,4-oxadiazole counterparts [1]. These intrinsic physicochemical differences arise from fundamental variations in charge distribution and dipole moment between the two regioisomeric rings [1]. Consequently, even structurally conservative modifications—such as replacing the ethyl linker with a methyl group or swapping the 1,2,4-oxadiazole for a 1,3,4-oxadiazole—can produce orders-of-magnitude changes in target binding affinity, pharmacokinetic behavior, and off-target liability that are not predictable without experimental validation. Generic substitution without matched comparative data risks introducing an inactive or toxic compound into a discovery cascade.

Quantitative Differentiation Evidence for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride Against Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Lipophilicity and Metabolic Stability Differentiation

The 1,2,4-oxadiazole core in the target compound confers systematically higher lipophilicity and distinct metabolic stability compared to its hypothetical 1,3,4-oxadiazole regioisomer. In a systematic analysis of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca collection, the 1,3,4-oxadiazole isomer showed an order of magnitude lower log D in virtually all cases, along with improved metabolic stability in human liver microsomes and reduced hERG inhibition [1]. This difference is rationalized by intrinsically different charge distributions and dipole moments between the two regioisomeric rings [1]. Although no direct matched-pair data are available for this specific compound, the class-level trend is robust across structurally diverse pairs, providing a procurement-relevant differentiation: selecting the 1,2,4-oxadiazole scaffold is appropriate when higher intrinsic lipophilicity is desired to improve membrane permeability or target engagement in lipophilic binding pockets, whereas the 1,3,4-oxadiazole scaffold may be preferred when lower log D and higher metabolic stability are required.

Oxadiazole regioisomerism Lipophilicity log D Metabolic stability

Ethyl Linker vs. Methyl Linker: Computed Lipophilicity and Rotatable Bond Differentiation

The target compound features an ethyl linker between the oxadiazole core and piperazine ring, differentiating it from the commercially available methyl-linked analog 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride. The ethyl linker contributes to a computed cLogP of 1.373 for the target compound, compared to a predicted lower value for the methyl analog due to the reduced hydrocarbon chain length . The additional rotatable bond in the ethyl linker (four rotatable bonds total for the target compound vs. three for the methyl analog) also increases conformational flexibility, which can influence target-binding entropy and the ability to adopt bioactive conformations in constrained binding pockets [1]. Quantitative cLogP and rotatable bond count data were computed using PubChem's standard prediction models.

Linker optimization Lipophilicity cLogP Molecular flexibility

Hydrochloride Salt vs. Free Base: Handling, Solubility, and Storage Stability

The target compound is supplied exclusively as the hydrochloride salt, whereas the free base form (CAS 1157585-10-8) is also commercially available from select vendors . The hydrochloride salt offers distinct practical advantages for procurement: it is a crystalline powder with a defined melting point of 184–186°C, compared to the free base which is typically an oil or low-melting solid that is more difficult to handle and weigh accurately [1]. The salt form also provides enhanced aqueous solubility due to protonation of the piperazine nitrogen, facilitating dissolution in polar reaction media (e.g., water, DMSO, methanol) for solution-phase chemistry or biological assays . Storage at room temperature is acceptable for the hydrochloride salt, whereas the free base may require refrigeration or inert atmosphere to prevent degradation [1].

Salt form selection Aqueous solubility Solid-state stability

Purity Specification and Vendor Reproducibility for Procurement-Grade Material

The target compound is supplied at a certified purity of 95% (HPLC) by Enamine, with identity confirmed by ¹H NMR and LCMS . This purity level is suitable for direct use in parallel medicinal chemistry and biological screening without further purification. In comparison, lower-purity grades (e.g., 90% or uncalibrated 'technical grade') available from some vendors may introduce impurities that confound biological assay results or require additional purification steps, adding time and cost to discovery workflows. The 95% purity specification is a quantifiable procurement criterion that differentiates reputable research-chemical suppliers from lower-quality sources.

Chemical purity Quality control Procurement specification

Procurement-Driven Application Scenarios for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride


CNS Drug Discovery: Serotonin and Dopamine Receptor Targeted Libraries

The 1,2,4-oxadiazole-piperazine scaffold is a privileged chemotype for GPCR modulation, particularly at serotonin (5-HT) and dopamine receptor subtypes. The target compound's benzyl group provides aromatic π-stacking interactions, while the piperazine nitrogen serves as a protonatable center for ionic interactions with conserved aspartate residues in aminergic GPCRs. The ethyl linker offers one additional rotatable bond compared to methyl-linked analogs, enabling exploration of linker-length SAR within focused CNS library synthesis . Compound procurement for such libraries should prioritize the hydrochloride salt form for solubility in high-throughput screening-compatible solvents (DMSO, aqueous buffer) [1].

Agrochemical Fungicide Lead Optimization: 1,2,4-Oxadiazole Scaffold

Patent WO2017220485A1 discloses oxadiazole derivatives, including 1,2,4-oxadiazole-piperazine conjugates, as microbiocidal agents with activity against phytopathogenic fungi . The target compound's 1,2,4-oxadiazole core is explicitly encompassed within the Markush structures claimed in this patent. The ethyl linker and benzyl substitution pattern may confer differentiated fungicidal spectrum or phloem mobility compared to methyl- or propyl-linked analogs. Procurement of this specific building block enables the synthesis of patent-exemplified compounds and the exploration of linker SAR for field-efficacy optimization.

Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) Ligands for Alzheimer's Disease

Recent studies on oxadiazole-piperazine conjugates have demonstrated that these hybrids can achieve selective binding to the peripheral anionic site of human AChE, with concomitant Aβ anti-aggregation activity and blood–brain barrier permeability . While the lead compounds in these studies bear 5-phenyl-1,3,4-oxadiazole cores, the target compound's 1,2,4-oxadiazole regioisomer may offer differentiated PAS-binding kinetics and brain penetration due to its higher intrinsic lipophilicity (approximately 10-fold higher log D compared to 1,3,4-oxadiazole analogs [1]). This compound is thus a relevant building block for synthesizing comparator sets in Alzheimer's disease multitarget ligand programs.

MAO-A Inhibitor Discovery: Piperazine-Oxadiazole Antidepressant Leads

Piperazine-clubbed oxadiazole derivatives have shown potent, reversible inhibition of monoamine oxidase A (MAO-A) with IC₅₀ values as low as 0.81 ± 0.03 µM . The target compound's 3-benzyl substitution on the 1,2,4-oxadiazole ring and ethyl-linked piperazine may influence MAO-A/MAO-B selectivity through steric and electronic modulation of the inhibitor–flavin interaction. Procurement of this compound as a synthetic intermediate allows systematic exploration of benzyl-substituent effects on MAO inhibitory potency and selectivity in antidepressant drug discovery.

Quote Request

Request a Quote for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.